(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (CAS: 1310363-55-3, MW: 406.44 g/mol) is a pyrazole-carbohydrazide derivative featuring a hydroxynaphthyl hydrazone moiety and a p-tolyl (4-methylphenyl) substituent at the 3-position of the pyrazole ring . Its synthesis typically involves the condensation of 5-(p-tolyl)-1H-pyrazole-3-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions, followed by recrystallization . The hydroxynaphthyl group contributes to hydrogen-bonding interactions, while the p-tolyl group provides moderate hydrophobicity. This compound is of interest due to its structural versatility, enabling comparisons with analogs for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-6-8-16(9-7-14)19-12-20(25-24-19)22(28)26-23-13-18-17-5-3-2-4-15(17)10-11-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIPYDHINDOEG-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in the realm of cancer research and anti-inflammatory applications. Pyrazole derivatives have been extensively studied for their anticancer properties due to their ability to inhibit key enzymes involved in tumor growth.
- Anticancer Activity : Research indicates that compounds similar to (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxynaphthalene moiety may enhance its efficacy by promoting apoptosis in malignant cells.
Endocrine Disruption Studies
Given its structural features, this compound may also be evaluated for endocrine-disrupting properties. The European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA) have developed guidelines for assessing substances that could interfere with hormonal systems.
- Assessment Framework : The compound can be subjected to in vitro assays that evaluate its interaction with estrogen receptors and other hormonal pathways, contributing to the understanding of its safety profile in environmental and health contexts .
Material Science
Due to its unique chemical properties, this compound can be explored for applications in materials science, particularly in developing organic semiconductors or sensors.
- Organic Electronics : The compound's electronic properties may allow it to function as a charge transport material in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its stability and solubility could enhance device performance.
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives:
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrazole structure can lead to enhanced therapeutic agents .
- Endocrine Disruption Assessment : In another study focusing on endocrine disruptors, researchers utilized a systematic review approach to assess various compounds' effects on hormonal pathways, providing insights into how similar structures might behave .
- Material Development : Research into pyrazole-based materials has shown promise in developing novel electronic devices, highlighting their potential as functional materials due to their favorable charge transport properties .
Mechanism of Action
The mechanism of action of (E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Potential inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Key analogs differ in substituents on the pyrazole ring and the hydrazone moiety, influencing electronic, steric, and solubility properties. Below is a comparative summary (Table 1):
Substituent Effects:
- In contrast, the target compound’s p-tolyl (electron-donating methyl) and hydroxynaphthyl (hydrogen-bond donor) groups create a balanced electronic profile .
- Steric Impact : Bulkier substituents like naphthyl (, MW: 424.47) increase steric hindrance, possibly reducing molecular flexibility and affecting binding interactions compared to the target compound’s p-tolyl group .
- Hydrogen Bonding : The hydroxynaphthyl group in the target compound and E-DPPC’s hydroxyl facilitate intermolecular hydrogen bonds, critical for crystal packing and stability .
Characterization :
Computational and Spectroscopic Insights
- DFT Studies : E-DPPC’s HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, while the target compound’s gap is expected to be narrower due to electron-donating p-tolyl .
- Solvent Effects : SCRF/IEFPCM models show increased polarity in aqueous solutions, stabilizing charged intermediates .
- Hirshfeld Analysis : E-MBPC’s crystal packing reveals 25% O–H···N interactions, versus 18% C–H···π in E-DPPC, highlighting substituent-dependent packing .
Biological Activity
(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, also known by its CAS number 306300-67-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C22H18N4O2
- Molecular Weight : 370.4 g/mol
- CAS Number : 306300-67-4
- Density : 1.3 ± 0.1 g/cm³
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Study Findings :
- A series of pyrazole derivatives were tested in vivo using the carrageenan-induced rat paw edema model, demonstrating potent anti-inflammatory effects comparable to standard drugs like indomethacin .
- The compound displayed a selective inhibition profile against COX-2, suggesting potential for treating inflammatory conditions with fewer gastrointestinal side effects associated with non-selective COX inhibitors .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. This compound has shown promising results against various bacterial strains.
- Research Highlights :
- Studies conducted on related compounds revealed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting MIC values comparable to established antibiotics .
- The presence of specific functional groups in the structure was found to enhance the antimicrobial efficacy, indicating that modifications could lead to more potent derivatives .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are increasingly being explored. Several studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Key Findings :
- In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
- Mechanistic studies suggested that these compounds may interfere with cell cycle progression and promote apoptotic pathways in cancer cells, highlighting their potential as therapeutic agents .
Case Studies and Experimental Data
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .
- FT-IR and NMR : Confirm functional groups (e.g., hydrazone C=N stretch at ~1600 cm⁻¹) and proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
How can computational methods like DFT and molecular docking enhance the study of this compound?
Q. Advanced
- DFT calculations (B3LYP/6-311G )**: Predict electronic properties (HOMO-LUMO gaps ≈ 4–5 eV in analogs), vibrational frequencies, and solvent effects using IEFPCM models .
- Molecular docking : Screens for binding affinities with biological targets (e.g., enzymes like COX-2 or kinases) using AutoDock Vina .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystalline states .
How to address discrepancies between experimental and computational data (e.g., bond lengths, spectral peaks)?
Q. Advanced
- X-ray vs. DFT : Compare experimental bond lengths (e.g., C=N at 1.28 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects .
- Vibrational frequency analysis : Scale DFT-predicted IR peaks (e.g., 0.96–0.98 scaling factor) to match experimental data .
- Solvent corrections : Apply SCRF methods to DFT calculations to account for solvent-induced shifts in NMR or UV-Vis spectra .
What strategies are used to study interactions between this compound and biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values in µM range) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
- Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories .
What structural analogs of this compound exhibit notable biological activities?
Q. Advanced
How does solvent choice affect the compound’s stability and reactivity?
Q. Basic
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in substitution reactions but may promote hydrolysis in hydrazones .
- Methanol/ethanol : Ideal for condensation reactions due to high dielectric constants and reflux compatibility .
- Aqueous solubility : Poor (logP ≈ 3.5 predicted), necessitating DMSO for biological assays .
What challenges arise in crystallizing this compound, and how are they mitigated?
Q. Advanced
- Polymorphism : Multiple crystal forms may form; slow evaporation from acetone/water mixtures yields single crystals .
- Disorder in aromatic rings : Resolved using SHELXL refinement with anisotropic displacement parameters .
- Twinned crystals : Handle via integration of diffraction data with TWINABS .
How can in silico methods predict the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET prediction : SwissADME estimates bioavailability (e.g., 75% oral), CYP450 inhibition risks, and blood-brain barrier permeability .
- QSAR models : Relate substituent electronegativity to logD values (R<sup>2</sup> > 0.85 in analogs) .
What experimental controls are critical in biological activity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
